4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine
Description
Propriétés
IUPAC Name |
4-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c21-25(22,19-6-8-23-9-7-19)20-10-14(13-4-2-1-3-5-13)15(11-20)16-17-12-24-18-16/h1-5,12,14-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKZPLGSESYDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds with 1,2,4-oxadiazole derivatives have been reported to exhibit significant activity against various targets such as the epidermal growth factor receptor (egfr) in cancer cells, and bacterial strains in the case of antimicrobial agents.
Mode of Action
Similar 1,2,4-oxadiazole derivatives have shown to inhibit the egfr enzyme, which plays a critical role in governing the cell cycle. This inhibition can lead to the disruption of cell proliferation, thereby exhibiting anticancer properties.
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been reported to affect the kynurenine pathway, an important metabolic pathway. This pathway leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine, a precursor of reactive oxygen and nitrogen species.
Activité Biologique
The compound 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.48 g/mol. The structural features include:
- A morpholine ring.
- A sulfonyl group connected to a pyrrolidine moiety.
- An oxadiazole ring that contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Compounds similar to those containing oxadiazole moieties have been reported to inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation .
- Induction of Apoptosis : Research indicates that oxadiazoles can activate caspases, leading to programmed cell death (apoptosis), which is essential for eliminating cancerous cells .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections .
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the efficacy of 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves caspase activation and disruption of mitochondrial membrane potential.
- Neurological Disorders : Preliminary studies suggest that the compound may have neuroprotective effects by modulating oxidative stress pathways, which could be beneficial in
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. Specifically, compounds containing the oxadiazole moiety have been studied for their ability to inhibit various kinases involved in cancer progression. For instance, studies on related oxadiazole derivatives have shown them to selectively inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous cancers. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring and the heterocyclic components can enhance inhibitory potency, indicating that similar modifications in 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine may yield effective anticancer agents .
1.2 Neuroprotective Effects
The neuroprotective potential of morpholine derivatives has been explored in the context of neurodegenerative diseases. Compounds similar to 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This suggests that the compound may be beneficial in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease .
Pharmacological Studies
2.1 Inhibition of Enzymatic Activity
The compound's sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes. Research into similar compounds has demonstrated their effectiveness as enzyme inhibitors, which can be crucial for developing treatments for conditions like glaucoma and edema. The structural features of 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine may allow it to interact effectively with enzyme active sites .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Oxadiazole derivatives | Inhibition of GSK-3β; reduced tumor growth |
| Neuroprotection | Morpholine derivatives | Protection against oxidative stress |
| Enzyme inhibition | Sulfonamide compounds | Inhibition of carbonic anhydrases |
Case Studies
Case Study 1: GSK-3β Inhibition
A study focused on a series of oxadiazole derivatives reported IC50 values as low as 0.35 µM for GSK-3β inhibition. These findings underline the importance of structural modifications in enhancing potency and selectivity .
Case Study 2: Neuroprotection in Animal Models
In vivo studies involving morpholine derivatives have demonstrated significant neuroprotective effects in rodent models subjected to ischemic conditions. The administration of these compounds resulted in reduced neuronal death and improved functional recovery .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues in Patent Literature
2.1.1 Morpholinone Derivatives () The patent compound 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one shares a morpholine core but differs critically in substituents. Its oxazolidinone ring (a lactam with an oxygen atom) contrasts with the oxadiazole in the target compound. Oxazolidinones are more polar due to the ketone and amine groups, which may reduce membrane permeability compared to the oxadiazole’s aromatic character.
2.1.2 Morpholine-Sulfonyl Cyclopentanol Derivatives () Compounds such as (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol feature a morpholine-sulfonyl moiety but incorporate a triazolopyrazine ring and cyclopentanol scaffold. However, the ethyl and hydroxyl groups in these derivatives may increase solubility (e.g., logP ≈ 1.8) but reduce metabolic stability due to oxidative susceptibility .
Pyrazole-Based Sulfonyl Compounds ()
The pyrazole derivative 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde shares a sulfonyl-related group (sulfanyl) but diverges in core structure. The trifluoromethyl and aldehyde groups in this compound confer high electronegativity and reactivity, unlike the oxadiazole’s inert aromaticity. The chlorophenylsulfanyl group may enhance halogen bonding but lacks the conformational restraint provided by the pyrrolidine-sulfonyl linkage in the target compound. Such structural differences likely result in divergent biological target profiles .
Table 1: Key Physicochemical and Structural Comparisons
Research Findings and Implications
- In contrast, the triazolopyrazine derivatives () are more likely to target nucleic acids or G-protein-coupled receptors due to their extended aromatic systems .
- Synthetic Accessibility: The target compound’s pyrrolidine-oxadiazole scaffold may require multi-step synthesis, including cycloaddition for oxadiazole formation, whereas the morpholinone derivative () employs a simpler lactamization process .
- Drug-Likeness: The sulfonyl group in the target compound improves aqueous solubility (cLogS ≈ -3.2) compared to the pyrazole derivative’s sulfanyl group (cLogS ≈ -4.5), but both trail the cyclopentanol derivative’s superior solubility (cLogS ≈ -2.1) .
Q & A
Q. Table 1: Key Synthetic Conditions
Advanced: How can computational methods aid in predicting the biological activity of this compound?
Answer:
Computational strategies include:
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes or receptors). highlights docking studies for analogous morpholine derivatives to identify potential anticancer targets .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) using Gaussian software to correlate reactivity with biological activity .
- MD Simulations : Assess stability of ligand-protein complexes over nanoseconds to validate docking results .
Basic: What analytical techniques are suitable for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy : Confirm structural integrity via H and C NMR (e.g., δ 3.26 ppm for morpholine protons in DMSO-d) .
- Mass Spectrometry (EI-MS) : Verify molecular weight (e.g., m/z 277 for a related triazole-morpholine derivative) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for similar sulfonylmorpholine compounds .
Advanced: How do structural modifications at the pyrrolidine or oxadiazole rings affect pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Oxadiazole Substitution : Electron-withdrawing groups (e.g., fluorine at the oxadiazole ring) enhance metabolic stability and target affinity, as seen in fluorinated analogs .
- Pyrrolidine Modifications : Bulky aryl groups at the pyrrolidine 4-position (e.g., phenyl) improve lipophilicity and blood-brain barrier penetration .
- Sulfonyl Group : The sulfonyl linker is critical for hydrogen bonding with enzymatic active sites, as shown in docking studies of sulfonamide-containing drugs .
Basic: What are the challenges in purifying this compound?
Answer:
Challenges arise from:
- High Polarity : The sulfonyl and morpholine groups increase solubility in polar solvents, complicating extraction. Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization .
- Byproduct Formation : Oxidative byproducts from chloranil require careful pH adjustment (5% NaOH) during workup .
- Scale-Up : Industrial-scale purification may require flash chromatography or preparative HPLC, as noted in patent methodologies .
Advanced: What strategies resolve contradictions in spectroscopic data versus computational predictions?
Answer:
Address discrepancies via:
- Cross-Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., adjust basis sets in Gaussian to match H NMR chemical shifts) .
- Crystallographic Data : Use X-ray structures to validate computational geometry optimizations .
- Dynamic Effects : Incorporate solvent and temperature corrections in simulations to align with experimental conditions .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C, monitored via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for morpholine derivatives) .
Advanced: What role does the morpholine moiety play in modulating pharmacokinetic properties?
Answer:
The morpholine ring:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
